Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate
CAS No.: 898781-23-2
Cat. No.: VC2300388
Molecular Formula: C20H27NO5
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898781-23-2 |
|---|---|
| Molecular Formula | C20H27NO5 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | ethyl 4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate |
| Standard InChI | InChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-6-4-3-5-16(17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3 |
| Standard InChI Key | LGKXIYVVXYMEFA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3 |
| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3 |
Introduction
Chemical Identity and Structural Properties
Molecular Identity
Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is identified by its unique chemical structure and specific physical and chemical properties as outlined in Table 1.
| Table 1: Basic Chemical Information | |
|---|---|
| Chemical Name | Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate |
| CAS Registry Number | 898781-23-2 |
| Molecular Formula | C20H27NO5 |
| Molecular Weight | 361.43 g/mol |
| MDL Number | MFCD03842738 |
This compound belongs to a class of molecules containing a spirocyclic system with an azaspiro[4.5]decane core, characterized by both nitrogen and oxygen atoms in a specific spatial arrangement . The compound features several synonyms including "Ethyl 4-(2-((1,4-dioxa-8-azaspiro[4.5]Decan-8-yl)methyl)phenyl)-4-oxobutanoate" and "Benzenebutanoic acid, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-γ-oxo-, ethyl ester" .
Structural Characteristics
The compound possesses several key structural features that contribute to its chemical behavior:
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A spirocyclic core (1,4-dioxa-8-azaspiro[4.5]decane) containing both nitrogen and oxygen atoms
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A phenyl ring substituted at the 2-position, connected to the spirocyclic system via a methylene bridge
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A 4-oxobutyrate ethyl ester group attached to the phenyl ring
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Multiple functional groups including ether (dioxa ring), tertiary amine (azaspiro system), ketone (oxo group), and ester (ethyl ester)
What distinguishes this compound from its structural isomers is specifically the phenyl substitution at the 2-position , whereas a related compound (CAS: 898782-04-2) features substitution at the 4-position . This positional difference significantly affects the molecule's three-dimensional structure and potentially its reactivity patterns.
| Table 2: Expected Physical and Chemical Properties | |
|---|---|
| Physical State | Likely solid at room temperature |
| Solubility | Expected solubility in organic solvents (dichloromethane, chloroform, dimethylsulfoxide); limited water solubility |
| Stability | Potentially sensitive to hydrolysis under acidic or basic conditions due to ester and ketal functionalities |
| Polarity | Moderate polarity due to oxygen-containing functional groups |
| UV Absorption | Likely absorbs in the UV region due to aromatic and carbonyl groups |
Synthesis and Preparation Methods
Reaction Conditions and Considerations
The synthesis of this compound would likely require:
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Controlled temperature and inert atmosphere to prevent unwanted side reactions
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Appropriate solvents to facilitate reactions and ensure proper solubility of intermediates
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Catalysts or activating agents to promote specific transformations
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Careful purification techniques to isolate the desired product from reaction mixtures
The 2-phenyl substitution pattern may present unique challenges in synthesis compared to the 4-phenyl isomer, potentially requiring specialized reaction conditions or protection/deprotection strategies to achieve regioselectivity.
Chemical Reactivity
Functional Group Reactivity
Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate contains several reactive functional groups that can participate in various chemical transformations:
| Table 3: Functional Group Reactivity Patterns | |
|---|---|
| Ester Group | Susceptible to hydrolysis, transesterification, and reduction |
| Ketone Group | Potential for reduction, nucleophilic addition, and condensation reactions |
| Tertiary Amine | Can undergo N-oxidation, quaternization, and elimination reactions |
| Ketal Group | Susceptible to hydrolysis under acidic conditions |
| Aromatic Ring | Potential for electrophilic aromatic substitution reactions |
The ortho substitution pattern on the phenyl ring may influence the reactivity of nearby functional groups through steric and electronic effects that differ from those observed in the para-substituted isomer .
Possible Chemical Transformations
Several chemical transformations of Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate are theoretically possible:
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Hydrolysis of the ester group to form the corresponding carboxylic acid
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Reduction of the ketone or ester functionalities to form alcohols
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Hydrolysis of the ketal group under acidic conditions to reveal a ketone functionality
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Reactions at the tertiary amine center, such as oxidation or quaternization
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Modifications of the aromatic ring through substitution reactions
These transformations could provide access to a range of derivatives with potentially diverse properties and applications.
Comparison with Structural Isomers
Structural Comparison with 4-Phenyl Variant
A notable structural isomer of Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS: 898782-04-2), which differs in the position of substitution on the phenyl ring (4-position versus 2-position) .
| Table 4: Comparison Between Structural Isomers | ||
|---|---|---|
| Property | 2-Phenyl Variant (898781-23-2) | 4-Phenyl Variant (898782-04-2) |
| Molecular Formula | C20H27NO5 | C20H27NO5 |
| Molecular Weight | 361.43 g/mol | 361.43 g/mol |
| Structural Difference | Phenyl substitution at 2-position | Phenyl substitution at 4-position |
| Conformational Impact | Potential steric hindrance due to ortho substitution | More linear structure due to para substitution |
| Electronic Effects | Ortho effect may influence nearby functional groups | Para substitution distributes electronic effects differently |
Structure-Activity Relationship Considerations
The position of substitution on the phenyl ring (2-position versus 4-position) may influence various aspects of the compound's behavior:
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The 2-position substitution might create steric hindrance or strain that affects the compound's conformation
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The proximity of the substituent to other functional groups in the 2-phenyl variant may influence reactivity patterns
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The different spatial arrangement resulting from 2-substitution versus 4-substitution could affect binding to biological targets
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The electronic distribution within the molecule may differ between the isomers, potentially impacting chemical properties
These structural differences, while subtle, could lead to significant variations in chemical reactivity, physical properties, and potential biological activities.
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